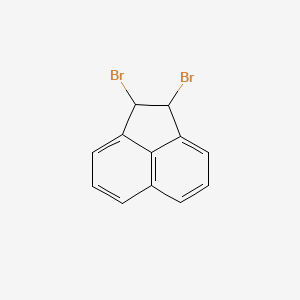

1,2-Dibromo-1,2-dihydroacenaphthylene

Description

Structure

3D Structure

Properties

CAS No. |

14209-08-6 |

|---|---|

Molecular Formula |

C12H8Br2 |

Molecular Weight |

312.00 g/mol |

IUPAC Name |

1,2-dibromo-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C12H8Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H |

InChI Key |

FHGUOMIZSATHCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(C(C3=CC=C2)Br)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1,2 Dibromo 1,2 Dihydroacenaphthylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 1,2-Dibromo-1,2-dihydroacenaphthylene, both ¹H and ¹³C NMR would be essential for a complete structural assignment.

A comprehensive analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be necessary to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum would be expected to show signals for the aromatic protons on the naphthalene (B1677914) backbone and the aliphatic protons at the C1 and C2 positions, where the bromine atoms are attached. The chemical shifts and coupling constants of these protons would provide information about their electronic environment and spatial relationships. For instance, the coupling between the protons on the aromatic rings can help confirm their positions, while the coupling between the C1 and C2 protons would be indicative of their relative stereochemistry.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be in the typical downfield region for sp²-hybridized carbons, while the sp³-hybridized carbons at C1 and C2, bonded to the electronegative bromine atoms, would appear at a more upfield position.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative as specific experimental data is not available.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H1/C1 | 5.5 - 6.0 | 50 - 60 | Aromatic Cs |

| H2/C2 | 5.5 - 6.0 | 50 - 60 | Aromatic Cs |

| Aromatic H/C | 7.0 - 8.0 | 120 - 140 | C1, C2, other aromatic Cs |

The addition of bromine to the double bond of acenaphthylene (B141429) can result in the formation of two diastereomers: cis-1,2-Dibromo-1,2-dihydroacenaphthylene and trans-1,2-Dibromo-1,2-dihydroacenaphthylene. NMR spectroscopy is a key technique for distinguishing between these stereoisomers.

The relative stereochemistry of the two bromine atoms can be determined by analyzing the coupling constant (J-coupling) between the protons at C1 and C2 in the ¹H NMR spectrum. According to the Karplus relationship, the magnitude of the vicinal coupling constant depends on the dihedral angle between the two coupled protons.

In the cis isomer, the two protons would be on the same side of the five-membered ring, leading to a specific dihedral angle and a characteristic coupling constant.

In the trans isomer, the protons are on opposite sides, resulting in a different dihedral angle and, consequently, a different coupling constant.

By measuring and comparing these coupling constants, the stereochemistry of the diastereomers can be confidently assigned.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, offering definitive proof of molecular structure and stereochemistry.

A single-crystal X-ray diffraction study of this compound would unambiguously determine its solid-state conformation and confirm the identity of the stereoisomer (cis or trans). The resulting crystal structure would show the spatial arrangement of all atoms, including the relative positions of the two bromine atoms with respect to the acenaphthylene framework. This would provide irrefutable evidence for the stereochemical outcome of the bromination reaction.

X-ray crystallography allows for the precise measurement of all geometric parameters within the molecule. This includes the bond lengths of all carbon-carbon, carbon-hydrogen, and carbon-bromine bonds, as well as the bond angles between these atoms. Torsion angles, which describe the conformation of the five-membered dihydroacenaphthylene ring, can also be accurately determined.

Table 2: Representative Bond Lengths and Angles in Acenaphthene (B1664957) Derivatives (Note: This table presents typical values for related structures as specific experimental data for the target compound is unavailable.)

| Bond/Angle | Typical Value |

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-C (aliphatic) | 1.50 - 1.55 Å |

| C-Br | 1.90 - 2.00 Å |

| C-C-C (aromatic) | 118 - 122° |

| C-C-C (aliphatic) | 102 - 106° |

| C-C-Br | 108 - 112° |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing and intermolecular interactions of this compound and its derivatives are governed by a variety of weak non-covalent forces that dictate the supramolecular architecture in the solid state. While a specific crystal structure for the parent this compound is not detailed in the provided search results, analysis of closely related brominated organic molecules reveals the predominant motifs. These interactions are crucial in determining the material's physical properties.

The table below summarizes the types of intermolecular interactions commonly observed in brominated aromatic compounds, which are expected to be relevant for this compound.

| Interaction Type | Description | Typical Distance/Geometry |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be face-to-face or offset. | Parallel displaced or T-shaped, with inter-planar distances of ~3.3–3.8 Å. |

| Halogen Bonding | A noncovalent interaction where a halogen atom (Br) acts as an electrophilic species, interacting with a nucleophile (e.g., O, N). | Br⋯O/N distances shorter than the sum of van der Waals radii. |

| C-H⋯π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system (aromatic ring) acts as the acceptor. | H⋯ring centroid distances are typically in the range of 2.5–3.0 Å. researchgate.net |

| Hydrogen Bonding | Interactions involving a hydrogen atom located between two other electronegative atoms (e.g., C-H⋯O, C-H⋯N). nih.gov | Characterized by short donor-acceptor distances and specific bond angles. |

| Dispersion Forces | Weak intermolecular forces arising from instantaneous fluctuations in electron density (van der Waals forces). | Omnipresent and contribute significantly to the overall lattice energy. |

These interactions collectively determine the molecular conformation and packing efficiency in the crystalline lattice, influencing the material's density, melting point, and solubility.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

The electronic absorption properties of this compound are dictated by the underlying acenaphthene chromophore, modified by the presence of the two bromine substituents. The UV-Vis spectrum of the parent, unsubstituted 1,2-dihydroacenaphthylene (acenaphthene) shows characteristic absorption bands arising from π→π* transitions within the naphthalene-derived aromatic system. nist.gov

The introduction of two bromine atoms onto the dihydro bridge is expected to induce several changes in the absorption spectrum:

Bathochromic Shift (Red Shift): The bromine atoms, with their lone pairs of electrons, can participate in resonance with the aromatic π-system. Furthermore, as heavy atoms, they can facilitate intersystem crossing. This generally leads to a shift of the absorption maxima (λmax) to longer wavelengths compared to the parent acenaphthene.

Hyperchromic or Hypochromic Effects: The intensity of the absorption bands (molar absorptivity, ε) may increase (hyperchromic) or decrease (hypochromic) depending on how the substitution affects the transition dipole moment of the electronic transitions.

Fine Structure: The vibrational fine structure often observed in the spectra of polycyclic aromatic hydrocarbons may be broadened or lost due to the increased molecular complexity and intermolecular interactions introduced by the bromine atoms.

The primary electronic transitions are expected to remain π→π* in nature, corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic core.

| Compound | Expected λmax Range (nm) | Primary Electronic Transition | Expected Spectral Features |

| 1,2-Dihydroacenaphthylene (Acenaphthene) | ~280-325 | π→π | Multiple bands with vibrational fine structure. nist.gov |

| This compound | Shifted to longer wavelengths (>300 nm) | π→π | Broader absorption bands, potential loss of fine structure, bathochromic shift relative to acenaphthene. |

The luminescent properties of this compound are intrinsically linked to its electronic structure and molecular dynamics. While many aromatic compounds suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state or in aggregates, some molecules exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). researchgate.net

AIE luminogens are typically non-emissive when dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. core.ac.uk This effect is often attributed to the restriction of intramolecular motions (RIM), such as phenyl group rotations, in the aggregated state. core.ac.uk This mechanical restriction blocks non-radiative decay pathways, forcing the excited-state energy to be released via radiative emission (fluorescence).

While specific AIE studies on this compound are not available in the provided results, its rigid acenaphthylene core is a structural feature common in some fluorescent molecules. If derivatized with flexible rotor groups, such a scaffold could potentially exhibit AIE or AIECL (Aggregation-Induced Electrochemiluminescence) phenomena. core.ac.uk The presence of heavy bromine atoms could also influence the luminescent properties by promoting intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence at low temperatures.

| Property | Description | Relevance to this compound |

| Fluorescence | Emission of light from a singlet excited state. | Expected to be weak in solution due to non-radiative decay pathways. |

| Phosphorescence | Emission of light from a triplet excited state. | Potentially observable, especially at low temperatures, due to the heavy-atom effect of bromine. |

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence upon molecular aggregation. | A potential property if the molecular structure allows for restriction of intramolecular motion upon aggregation. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of this compound, confirming its formation as a reaction product and enabling the study of its subsequent reactivity. nih.gov When acenaphthylene is brominated, MS can be used to unequivocally identify the desired product.

The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion (M+•). Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for its molecular ion:

An [M]+• peak (containing two 79Br atoms).

An [M+2]+• peak (containing one 79Br and one 81Br atom).

An [M+4]+• peak (containing two 81Br atoms).

The relative intensity of these peaks will be approximately 1:2:1, providing a clear signature for the presence of two bromine atoms.

| Ion Fragment | Calculated m/z | Isotopic Composition | Expected Relative Intensity |

| [C12H879Br2]+• | 309.90 | (79Br, 79Br) | ~100% (base peak of triplet) |

| [C12H879Br81Br]+• | 311.90 | (79Br, 81Br) | ~200% |

| [C12H881Br2]+• | 313.90 | (81Br, 81Br) | ~100% |

Furthermore, electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged transient intermediates in reactions involving this compound. nih.gov For example, in studying the mechanism of dehydrobromination, MS could be used to detect carbocation or other charged intermediates formed during the elimination of HBr. nih.govresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry, CV)

The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV) to determine its redox potentials and understand its electron transfer properties. nih.gov CV measures the current response of a system to a linearly cycled potential sweep, providing valuable mechanistic information. dtu.dk

The electrochemical profile of this compound is expected to be influenced by both the aromatic acenaphthene core and the two C-Br bonds.

Oxidation: The acenaphthene system can be oxidized, removing one or more electrons from the π-system. The presence of two electron-withdrawing bromine atoms will make this oxidation more difficult (occur at a more positive potential) compared to unsubstituted acenaphthene.

Reduction: The compound can be reduced by adding electrons. This can occur either at the aromatic system or, more likely, via the reductive cleavage of the carbon-bromine bonds. The C-Br bond is electrochemically active and can be cleaved upon reduction, typically in a two-electron process, to yield a carbanion and a bromide ion. This process is often irreversible, which would be reflected in the absence of a corresponding oxidation peak on the reverse scan in the voltammogram. mdpi.com

The shape and characteristics of the cyclic voltammogram, such as peak potentials, peak currents, and peak separation, provide insight into the thermodynamics and kinetics of the electron transfer processes. uci.edu For instance, a large separation between the anodic and cathodic peak potentials would suggest a quasi-reversible or irreversible electrochemical process, as expected for the reductive cleavage of C-Br bonds.

Evaluation of Redox Behavior and Electrochemical Stability

The electrochemical characteristics of this compound, specifically its redox behavior and stability, are crucial for understanding its potential applications in materials science and organic electronics. While direct experimental data from cyclic voltammetry or other electrochemical techniques for this compound are not extensively available in the reviewed literature, an evaluation of its probable electrochemical properties can be inferred from the behavior of related halogenated polycyclic aromatic hydrocarbons (PAHs).

The redox properties of PAHs are significantly influenced by their extended π-systems, and the introduction of halogen substituents, such as bromine, further modulates their electronic characteristics. nih.govacs.org In the case of this compound, the presence of two vicinal bromine atoms on the saturated five-membered ring is expected to have a pronounced effect on its reduction and oxidation potentials.

Expected Redox Behavior:

The electrochemical reduction of this compound would likely involve the carbon-bromine bonds. Generally, halogenated organic compounds can be reduced electrochemically, leading to the cleavage of the carbon-halogen bond. For vicinal dihalides, a concerted two-electron reduction mechanism is often observed, leading to the formation of a double bond and the elimination of two halide ions. Thus, it is anticipated that the electrochemical reduction of this compound would yield acenaphthylene.

The oxidation of this compound is expected to occur at the acenaphthene core. The oxidation potential would be influenced by the electron-withdrawing nature of the bromine atoms, which typically makes oxidation more difficult (i.e., occur at a higher positive potential) compared to the unsubstituted parent compound. The stability of the resulting radical cation would be a key factor in the reversibility of the oxidation process. For many PAHs, the initial oxidation can be followed by chemical reactions, leading to irreversible cyclic voltammograms. researchgate.net

Electrochemical Stability:

The electrochemical stability of this compound is intrinsically linked to the stability of the species formed upon reduction and oxidation. The stability of the electrolyte system used for the electrochemical measurements also plays a critical role. researchgate.net The reduction process, leading to the formation of the stable acenaphthylene molecule, is expected to be an electrochemically irreversible process due to the C-Br bond cleavage.

The stability of the oxidized species will depend on the reaction conditions. The radical cation formed upon one-electron oxidation might undergo further reactions, such as dimerization or reaction with nucleophiles present in the electrochemical medium. The electrochemical generation of bromine under certain conditions can also lead to further bromofunctionalization reactions. mdpi.com

Anticipated Cyclic Voltammetry Data:

Based on the analysis of related compounds, a hypothetical cyclic voltammogram of this compound can be projected. The data in the table below is illustrative and represents expected values based on the electrochemical behavior of similar brominated aromatic compounds.

| Process | Anticipated Potential Range (V vs. reference electrode) | Expected Characteristics | Probable Product(s) |

|---|---|---|---|

| Reduction | -1.5 to -2.5 | Irreversible peak corresponding to the two-electron reduction and elimination of bromide ions. | Acenaphthylene |

| Oxidation | +1.0 to +2.0 | Potentially irreversible or quasi-reversible peak, depending on the stability of the radical cation. | Radical cation, which may undergo further reactions. |

It is important to emphasize that these are predicted behaviors. Detailed experimental studies using techniques like cyclic voltammetry, controlled potential electrolysis, and spectroelectrochemistry would be necessary to fully elucidate the redox behavior and electrochemical stability of this compound and its derivatives. Such studies would provide precise redox potentials, information on the reversibility of the electron transfer steps, and insights into the stability and reactivity of the generated radical ions.

Mechanistic Investigations of Reactivity Pathways Involving 1,2 Dibromo 1,2 Dihydroacenaphthylene

Elimination Reactions

Elimination reactions of 1,2-Dibromo-1,2-dihydroacenaphthylene are the most prevalent pathways for this compound, typically proceeding through a bimolecular (E2) mechanism to yield vinyl bromides and subsequently acenaphthylene (B141429).

The bimolecular elimination (E2) reaction is a single-step, concerted process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. researchgate.net Kinetic studies of similar reactions confirm that both the base and the substrate are involved in the rate-limiting step, characteristic of a second-order reaction. msu.edu The stereochemistry of the substrate is a critical determinant of the reaction's outcome.

The E2 mechanism has stringent stereochemical requirements. For the reaction to proceed, the abstracted proton and the leaving group must be oriented in an anti-periplanar (or anti-coplanar) geometry. chemistrysteps.comyoutube.com This alignment, with a dihedral angle of 180°, allows for optimal overlap of the developing p-orbitals in the transition state, facilitating the formation of the new π-bond. msu.edutsijournals.com The anti-periplanar arrangement is energetically preferred as it corresponds to a staggered conformation, which minimizes torsional strain. chemistrysteps.com

In the case of this compound, the five-membered ring is nearly planar but has some flexibility. The molecule exists as two diastereomers: cis and trans.

trans-1,2-Dibromo-1,2-dihydroacenaphthylene : In this isomer, one bromine atom is above the plane of the ring system and the other is below. For an E2 reaction to occur, a hydrogen atom on an adjacent carbon must be able to align anti-periplanar to one of the bromine atoms. The rigid structure ensures that the hydrogen atoms on the acenaphthene (B1664957) bridge are held in a fixed position relative to the bromine atoms. In the trans isomer, the hydrogen and bromine atoms on adjacent carbons are held in a conformation that is ideally suited for anti-elimination.

cis-1,2-Dibromo-1,2-dihydroacenaphthylene : In this isomer, both bromine atoms are on the same side of the ring system. Achieving an anti-periplanar arrangement between a hydrogen and a bromine atom is more difficult due to the conformational constraints of the ring. This can make the E2 elimination from the cis isomer slower or require more forcing conditions compared to the trans isomer.

The stereospecificity of the E2 reaction means that the diastereomeric configuration of the starting material directly dictates the stereochemistry of the resulting alkene product. libretexts.org This principle is well-documented in analogous systems such as 1,2-dibromo-1,2-diphenylethane (B1143902). For instance, the meso diastereomer of 1,2-dibromo-1,2-diphenylethane yields only the (E)-alkene upon E2 elimination, while the (1R,2R) or (1S,2S) enantiomers produce the (Z)-alkene. msu.eduvaia.comchegg.com

Applying this principle to this compound, the elimination of one equivalent of HBr results in the formation of 1-bromoacenaphthylene (B8710054). Due to the fused ring structure, only one geometric isomer of the product is possible, so the concept of E/Z selectivity in the traditional sense does not apply to the first elimination step. However, the rate and feasibility of the reaction are still dictated by the ability of each diastereomer to achieve the required anti-periplanar transition state.

The trans isomer readily undergoes E2 elimination to form 1-bromoacenaphthylene. The elimination from the cis isomer is less favorable due to the difficulty in achieving the anti-periplanar geometry.

| Starting Diastereomer | Required Conformation for E2 | Predicted Outcome |

|---|---|---|

| trans-1,2-Dibromo-1,2-dihydroacenaphthylene | H and Br are naturally anti-periplanar | Facile E2 elimination to 1-bromoacenaphthylene |

| cis-1,2-Dibromo-1,2-dihydroacenaphthylene | H and Br are syn-clinal; difficult to achieve anti-periplanar geometry | Slow or no E2 elimination under standard conditions |

Regioselectivity refers to the preference for forming a double bond in one direction over another when multiple non-equivalent β-hydrogens are available. libretexts.org In the dehydrobromination of this compound, the initial elimination product is 1-bromoacenaphthylene. The hydrogen atoms on the saturated five-membered ring are equivalent, so only one initial regioisomer is possible.

A second elimination reaction can occur from 1-bromoacenaphthylene to form acenaphthylene. This second step is also an E2 reaction, removing the remaining bromine atom and a vinylic hydrogen. The formation of the fully conjugated, aromatic acenaphthylene system is a strong thermodynamic driving force for this second elimination. Studies on similar vicinal dibromides show that such double eliminations are common, often proceeding through a vinyl halide intermediate. beyondbenign.org The reaction is highly regioselective, favoring the formation of the more stable, conjugated aromatic system. chemistrysteps.com

Electrochemical reduction provides an alternative pathway for the debromination of vicinal dibromides. This method involves the direct transfer of electrons to the substrate at a cathode surface. Studies on analogous compounds like 1,2-dibromoethane (B42909) and 1,2-dibromohexane (B1595260) show that the reduction of 1,2-dibromides often proceeds via a concerted mechanism. tsijournals.comresearchgate.net

The process involves a two-electron reduction, where the addition of electrons to the C-Br σ* antibonding orbital leads to the simultaneous cleavage of both carbon-bromine bonds and the formation of a new π-bond between the carbon atoms. researchgate.net This concerted process is stereospecific, favoring an anti-periplanar arrangement of the two bromine atoms for optimal orbital overlap, and directly yields the corresponding alkene. For this compound, the product of this process would be acenaphthylene.

The electrochemical reduction of acenaphthene-based compounds has been studied, indicating that the acenaphthene core is electrochemically active and can facilitate such transformations. nih.govmdpi.com

| Substrate Analogue | Electrochemical Process | Observed Products | Inferred Mechanism |

|---|---|---|---|

| 1,2-Dibromohexane | Controlled-potential electrolysis at Ag cathode | 1-Hexene | Concerted two-electron reduction researchgate.net |

| 1,2-Dibromoethane | Reduction at Boron-Doped Diamond Electrode | Ethene | Two-electron reduction tsijournals.com |

Detailed E2 Mechanistic Studies

Substitution Reactions

While elimination is the dominant reaction pathway for this compound, particularly in the presence of a base, nucleophilic substitution reactions are theoretically possible. Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. libretexts.org

However, for substrates like this compound, substitution is often outcompeted by elimination. The E2 reaction is typically favored with secondary halides when treated with strong bases. youtube.com For substitution to occur, conditions would need to be carefully chosen, for example, using a weak, non-basic nucleophile and a polar aprotic solvent.

In related acenaphthene systems, nucleophilic substitution has been observed, but typically on an aromatic ring activated by other functional groups, such as nitro groups. nih.gov Direct substitution on the saturated bridge of this compound is less documented and likely to be a minor pathway compared to the facile elimination leading to the stable aromatic acenaphthylene product.

Investigation of Nucleophilic Substitution at Brominated Centers

The carbon-bromine bonds in this compound are susceptible to cleavage by nucleophiles. The mechanism of this substitution can proceed via unimolecular (SN1) or bimolecular (SN2) pathways, with the predominant route depending on the reaction conditions and the structure of the substrate.

The benzylic position of the bromine atoms can stabilize the formation of a carbocation intermediate through resonance with the aromatic naphthalene (B1677914) system. This stabilization would favor an SN1 mechanism. youtube.com This pathway involves a two-step process: a slow, rate-determining ionization to form a benzylic carbocation, followed by a rapid attack by the nucleophile. chemguide.co.uk However, the steric hindrance caused by the rigid acenaphthene skeleton and the adjacent bromine atom could impede the approach of the nucleophile in an SN2 reaction, which requires a specific backside attack trajectory. youtube.com

The reaction proceeds in stages:

Formation of a Carbocation (SN1 pathway): One of the C-Br bonds ionizes, forming a bromide ion and a relatively stable secondary benzylic carbocation. This is typically the slow, rate-limiting step. chemguide.co.uk

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This attack can occur from either face, potentially leading to a mixture of stereoisomers if the starting material is chiral.

Conversely, an SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center as the bromide leaving group departs. youtube.com The crowded environment around the brominated carbons in this compound makes this pathway less likely compared to simpler alkyl halides. The choice between SN1 and SN2 pathways is often influenced by the solvent polarity and the nature of the nucleophile. Polar, protic solvents stabilize the carbocation intermediate, favoring the SN1 route, while strong, less-hindered nucleophiles in polar, aprotic solvents tend to favor the SN2 pathway.

| Factor | Effect on SN1 Mechanism | Effect on SN2 Mechanism | Rationale |

|---|---|---|---|

| Substrate Structure | Favored | Disfavored | Secondary benzylic position stabilizes carbocation; steric hindrance impedes backside attack. youtube.com |

| Nucleophile | Rate is independent of nucleophile concentration | Favored by strong, unhindered nucleophiles | SN1 rate is determined by carbocation formation; SN2 is a bimolecular reaction. youtube.com |

| Solvent | Favored by polar, protic solvents (e.g., water, ethanol) | Favored by polar, aprotic solvents (e.g., acetone, DMF) | Protic solvents stabilize the carbocation and leaving group; aprotic solvents do not solvate the nucleophile as strongly. |

| Leaving Group | Good leaving group (Br-) is essential | Good leaving group (Br-) is essential | Bromide is a good leaving group, facilitating both mechanisms. |

Rearrangement Reactions and Fragmentations

Under conditions that promote the formation of carbocation intermediates, such as in SN1 reactions or E1 eliminations, this compound has the potential to undergo molecular rearrangements. These reactions typically involve the migration of an atom or group to an adjacent electron-deficient center to form a more stable species.

In the context of mass spectrometry, the fragmentation of this compound provides insight into its structural stability and decomposition pathways. Upon electron impact ionization, the molecule can undergo a series of bond cleavages. A common fragmentation pathway for polycyclic aromatic hydrocarbons (PAHs) and their derivatives involves the loss of substituents and subsequent rearrangement to form stable ions. For this compound, the most likely fragmentation pathways would include:

Loss of a Bromine Radical: Cleavage of a C-Br bond to form a stable benzylic cation and a bromine radical (Br•).

Loss of HBr: Elimination of hydrogen bromide from adjacent carbons.

Loss of Br₂: Sequential or concerted elimination of both bromine atoms to yield the acenaphthylene radical cation. Studies on the dissociative ionization of larger PAHs have shown that the acenaphthylene cation (C₁₂H₈⁺) is a particularly stable and common fragment. nih.gov

The elucidation of these pathways is typically achieved using tandem mass spectrometry (MS/MS), which allows for the isolation and fragmentation of specific ions to map their decomposition routes. nih.govresearchgate.net

| Initial Ion [M]+• | Fragment Lost | Resulting Fragment Ion | Plausible Mechanism |

|---|---|---|---|

| [C12H8Br2]+• | Br• | [C12H8Br]+ | Simple cleavage of a C-Br bond. |

| [C12H8Br2]+• | HBr | [C12H7Br]+• | Elimination from adjacent carbon and bromine atoms. |

| [C12H8Br]+ | HBr | [C12H7]+ | Sequential loss of HBr from the monobrominated cation. |

| [C12H8Br2]+• | Br2 | [C12H8]+• | Elimination of molecular bromine to form the stable acenaphthylene radical cation. nih.gov |

Elucidation of Reaction Intermediates and Transition States

The detailed understanding of a reaction mechanism requires the characterization of any transient species, such as intermediates and transition states, that form along the reaction coordinate.

Reaction intermediates are typically high-energy, short-lived species that are difficult to observe directly. Trapping these intermediates is a significant challenge but provides direct evidence for proposed mechanistic pathways. digitellinc.comresearchgate.net For reactions involving this compound, potential intermediates include carbocations (in SN1/E1 reactions) or radical species.

Experimental Trapping Techniques:

Chemical Trapping: A highly reactive "trapping" agent is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product. For example, a carbocation intermediate could be trapped by a potent nucleophile.

Spectroscopic Characterization: At very low temperatures (cryogenic conditions), the lifetime of reactive intermediates can be extended sufficiently to allow for their detection by spectroscopic methods like NMR, IR, or UV-Vis spectroscopy.

Matrix Isolation: The reaction is carried out in an inert, solid matrix (e.g., frozen argon) at extremely low temperatures, which isolates and immobilizes the intermediates for spectroscopic study.

In the context of acenaphthene chemistry, related intermediates have been characterized. For instance, the metabolic oxidation of acenaphthylene by cytochrome P450 enzymes leads to the formation of 1,2-epoxyacenaphthene, a stable epoxide intermediate that can be isolated and studied. nih.gov While this is a biochemical example, it demonstrates the principle of isolating intermediates in the acenaphthene system. The trapping and characterization of intermediates in synthetic reactions remain a formidable challenge that often relies on indirect evidence. nih.gov

When direct observation of intermediates is not feasible, kinetic studies and the use of mechanistic probes provide powerful indirect methods for elucidating reaction pathways and the nature of transition states.

Mechanistic Probes:

Stereochemistry: The stereochemical outcome of a reaction provides crucial mechanistic information. For example, the E2 elimination reaction typically proceeds via an anti-periplanar transition state, meaning the stereochemistry of the starting material dictates the stereochemistry of the product alkene. msu.edulibretexts.org Using specific stereoisomers of vicinal dibromides as substrates can therefore act as a probe for the mechanism. researchgate.net

Kinetic Isotope Effect (KIE): Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can alter the reaction rate if the bond to that atom is broken in the rate-determining step. A significant KIE upon deuteration at the C-H bond targeted by a base would support a mechanism where C-H bond cleavage is part of the slow step (e.g., E2).

Substituent Effects: Introducing electron-withdrawing or electron-donating groups onto the aromatic ring can influence reaction rates by stabilizing or destabilizing charged intermediates or transition states. For instance, electron-withdrawing groups at benzylic positions have been shown to accelerate elimination reactions by stabilizing the developing negative charge in the transition state. nih.govbiorxiv.org This can be quantified using Hammett plots to probe the electronic nature of the transition state.

| Method | Observation | Mechanistic Implication | Reference Example |

|---|---|---|---|

| Reaction Kinetics | Rate = k[Substrate][Base] | Bimolecular (SN2 or E2) mechanism. | Dehydrohalogenation of 1,2-dibromo-1,2-diphenylethane. msu.edu |

| Stereochemistry | A specific diastereomer of the substrate gives a specific stereoisomer of the product. | Stereospecific reaction, likely a concerted mechanism like E2. | Elimination reactions of vicinal dibromides. libretexts.orgresearchgate.net |

| Kinetic Isotope Effect | kH/kD > 1 for C-H bond cleavage. | C-H bond is broken in the rate-determining step (e.g., E2). | General principle for elimination reactions. |

| Phase-Transfer Catalysis | Reaction selectivity changes with catalyst. | Indicates stabilization of a specific transition state (e.g., E1cb-like). | Dehydrobromination of 1,2-dibromo-1-phenylethane. researchgate.netpleiades.online |

Derivatization Strategies and Synthetic Applications in Organic Chemistry

Dehydrohalogenation Reactions

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a fundamental transformation for introducing unsaturation into a molecule. In 1,2-Dibromo-1,2-dihydroacenaphthylene, this process can occur sequentially to yield either monobrominated or fully aromatic products. This type of elimination is a general method for creating double bonds in dibromoalkanes. pbworks.com

Synthesis of Monobromoacenaphthylene and Acenaphthylene (B141429)

The treatment of vicinal dibromides, such as 1,2-dibromo-1,2-diphenylethane (B1143902), with a base like potassium hydroxide (B78521) (KOH) is a known method to induce a double dehydrobromination, leading to the formation of an alkyne. pbworks.comchegg.com A similar principle applies to this compound. The first elimination of one equivalent of hydrogen bromide (HBr) yields 1-bromoacenaphthylene (B8710054). This reaction typically requires a strong base to facilitate the E2 mechanism, which is often stereoselective, favoring an anti-periplanar arrangement of the departing hydrogen and bromine atoms. msu.educhegg.com

Subsequent elimination of the second HBr molecule from 1-bromoacenaphthylene leads to the formation of the fully aromatic polycyclic hydrocarbon, acenaphthylene. This second elimination step can be more energetically demanding, often requiring stronger reaction conditions, such as elevated temperatures and a concentrated strong base, to proceed efficiently. pbworks.com The selective dehydrobromination of similar compounds, like 1,2-dibromo-1-phenylethane, can be controlled to yield the monobrominated alkene under specific phase-transfer catalysis conditions. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, enabling the introduction of aryl groups and other functionalities.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Transformations for Arylation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for C-C bond formation. nih.gov This reaction has been successfully applied to synthesize 1,2-diaryl-substituted acenaphthylene derivatives. While not starting from the dihydroacenaphthylene, the related compound 1,2-dibromoacenaphthylene (B184193) undergoes Suzuki-Miyaura coupling to yield these diaryl products. The general applicability of this reaction to aryl halides suggests its utility for this compound as well. mdpi.commdpi.com

Palladium-catalyzed arylations are not limited to Suzuki-Miyaura conditions. Other palladium-catalyzed transformations can achieve similar outcomes, often with different substrate scopes or reaction conditions. rsc.org The efficiency of these reactions often depends on the choice of palladium catalyst, ligands, base, and solvent. rsc.org For instance, the isomeric compound 5,6-dibromo-1,2-dihydroacenaphthylene (B108543) has been successfully used in Suzuki-Miyaura coupling with 2-thiophene boronic acid, demonstrating the reactivity of the dibromoacenaphthene core in such transformations.

Coupling with Other Nucleophiles for Functionalization

Beyond the formation of carbon-carbon bonds with organoboron reagents, palladium-catalyzed cross-coupling reactions can also be used to introduce other nucleophiles. While specific examples detailing the coupling of this compound with heteroatom nucleophiles (e.g., oxygen, nitrogen) are not extensively documented in the provided sources, the general field of palladium catalysis includes methods for such transformations. The reactivity of the C-Br bonds in the acenaphthene (B1664957) framework suggests that coupling with various nucleophiles is a feasible strategy for further functionalization. For example, nucleophilic substitution reactions on similar acenaphthene systems have been explored, indicating the potential for displacing the bromide ions. nih.gov

Applications as a Building Block for Complex Molecular Architectures

The ability to undergo sequential, controlled reactions makes this compound and its isomers valuable building blocks for the synthesis of large, complex molecules with unique properties.

Synthesis of Macrocyclic and Fused-Ring Systems (e.g., Dithiaporphyrins, Triphyrins)

The synthesis of novel macrocycles is an area of intense research due to their potential applications in materials science and medicine. nih.gov A key precursor, 5,6-dibromo-1,2-dihydroacenaphthylene (5,6-dibromoacenaphthene), an isomer of the title compound, has been instrumental in the one-pot synthesis of acenaphthene-fused macrocycles. researchgate.net Specifically, it is a starting material for creating acenaphthene-fused dithiaporphyrins and acenaphthene-fused N-fused triphyrins. researchgate.netresearchgate.net

The synthetic route involves an initial Suzuki-Miyaura coupling of the dibromoacenaphthene with thiophene (B33073) boronic acid, followed by further steps to construct the macrocyclic framework. researchgate.net These acenaphthylene-fused porphyrinoids exhibit interesting electronic properties, such as red-shifted absorption features. nih.gov The resulting macrocycles, such as dithiaporphyrin(3.1.1.1)s and N-fused triphyrin(3.1.1)s, are nonaromatic and absorb light strongly in the visible to near-infrared region. researchgate.net This demonstrates how the dibromo-dihydroacenaphthylene core can be elaborated into complex, fused-ring systems with specific functional properties.

Construction of Polymeric Materials (e.g., 3D Chiral Polymers)

A significant application of 5,6-dibromo-1,2-dihydroacenaphthylene is in the synthesis of advanced polymeric materials, particularly three-dimensional (3D) chiral polymers. These materials are of interest for their unique optical properties and potential applications in areas such as asymmetric catalysis and chiral recognition.

The primary method for constructing these polymers is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura polycoupling. In this approach, the dibromoacenaphthylene derivative serves as a rigid structural unit that is linked with other monomers, such as bis(boronic esters), to form a complex, multi-layered polymer framework. The use of a chiral catalyst system, for instance, one employing a BINAP ligand (Pd[S-BINAP]Cl₂), induces chirality in the final polymer structure, resulting in materials with significant optical activity.

A typical reaction involves the polymerization of 5,6-dibromo-1,2-dihydroacenaphthylene with a comonomer like 2,2′-(2,7-Naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] in the presence of a palladium catalyst and a base (e.g., K₂CO₃) in a suitable solvent system like THF/H₂O. The resulting polymers can exhibit high molecular weights and specific optical rotations, indicative of a well-defined chiral architecture.

| Property | Value | Method |

|---|---|---|

| Number Average Molecular Weight (Mₙ) | 51,135 g/mol | GPC |

| Weight Average Molecular Weight (Mₙ) | 72,321 g/mol | GPC |

| Polydispersity Index (PDI) | 1.41 | GPC |

| Specific Rotation [α]D | +6.4° | Polarimetry (c=0.14 in THF) |

Precursor for Other Functionalized Acenaphthylene Derivatives

The two bromine atoms in 5,6-dibromo-1,2-dihydroacenaphthylene serve as versatile functional handles, allowing the compound to be used as a precursor for a wide range of other substituted acenaphthylene derivatives. chemsrc.com These transformations can be performed stepwise to create unsymmetrically functionalized molecules or in a single step to produce symmetrically substituted compounds.

One key transformation is the selective monolithiation followed by quenching with an electrophile. For example, reaction with one equivalent of n-butyllithium (n-BuLi) at low temperatures can selectively replace one bromine atom with lithium. This organolithium intermediate can then react with various electrophiles. A documented example is the reaction with organotin chlorides (e.g., Ph₃SnCl) to yield 5-bromo-6-(triphenylstannyl)acenaphthene, a valuable intermediate for further Stille cross-coupling reactions. researchgate.net

Furthermore, the dibromo derivative is a precursor to other halogenated or amino-substituted acenaphthylenes, which can serve as building blocks for pharmaceuticals or materials science applications. chemsrc.comontosight.ai

| Reagent(s) | Product Type | Significance |

|---|---|---|

| 1. n-BuLi (1 equiv.) 2. R₃SnCl | 5-Bromo-6-(triorganostannyl)acenaphthene | Intermediate for Stille coupling |

| 1. n-BuLi (1 equiv.) 2. Acenaphthenequinone | Diol Adduct | Precursor to extended π-systems |

| Various nucleophiles (e.g., amines) | Amino-bromo-acenaphthene derivatives | Building blocks for functional materials |

Reactivity with Organometallic Reagents and Carbanions

The reactivity of 5,6-dibromo-1,2-dihydroacenaphthylene is dominated by reactions involving its carbon-bromine bonds with organometallic species. These reactions fall into two main categories: catalytic cross-coupling and halogen-metal exchange.

Catalytic Cross-Coupling: As discussed in the context of polymerization (Section 6.3.2), the Suzuki-Miyaura coupling is a prime example. This reaction involves an organopalladium catalyst that facilitates the reaction between the aryl bromide and an organoboron reagent, forming a new carbon-carbon bond.

Halogen-Metal Exchange: This reaction typically involves treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-BuLi). researchgate.net The exchange of a bromine atom for a lithium atom creates a highly reactive aryllithium species. nih.govprinceton.edu This intermediate is a potent nucleophile and carbanion source, enabling the formation of new bonds with a wide array of electrophiles. Research has shown that reacting 5,6-dibromoacenaphthene with n-BuLi followed by an organotin reagent successfully yields 5-bromo-6-(organostannyl)acenaphthenes. researchgate.net Similarly, lithiation followed by reaction with a ketone, such as acenaphthenequinone, leads to the formation of diol adducts. mdpi.com The regioselectivity of the halogen-metal exchange can often be controlled by reaction conditions and the specific organometallic reagent used. organic-chemistry.orgrsc.org

| Organometallic Reagent | Reaction Type | Intermediate Formed | Example Application |

|---|---|---|---|

| Ar-B(OR)₂ / Pd Catalyst | Suzuki Coupling | Organopalladium species | Polymer synthesis |

| n-BuLi | Halogen-Metal Exchange | Aryllithium species | Synthesis of organostannanes |

| i-PrMgCl | Halogen-Metal Exchange | Aryl Grignard reagent | Synthesis of functionalized arenes |

Umpolung Strategies in Complex Synthesis

The concept of "umpolung," or polarity inversion, provides a powerful strategy in organic synthesis for forming bonds that are otherwise difficult to achieve. numberanalytics.comwikipedia.org In its natural state, the carbon atom attached to a bromine in 5,6-dibromo-1,2-dihydroacenaphthylene is electrophilic due to the electronegativity of the halogen. This dictates its reactivity towards nucleophiles.

A classic umpolung strategy is employed when the dibromo compound is treated with an organolithium reagent. The halogen-metal exchange process converts the electrophilic aryl bromide C(δ+)-Br(δ-) bond into a highly nucleophilic aryllithium C(δ-)-Li(δ+) bond. yorku.ca This inverts the polarity of the carbon atom, transforming it from an electrophile into a powerful nucleophile (a carbanion).

This synthetically generated nucleophile can then attack a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, or metal halides, enabling the construction of complex molecular architectures that would be inaccessible through conventional reactivity patterns. researchgate.netmdpi.com The conversion of 5,6-dibromoacenaphthene into its 5-lithio-6-bromo derivative is a clear example of applying umpolung logic to enable subsequent bond formation at that position. researchgate.net

Role as an Intermediate in Multi-Step Organic Syntheses

By virtue of the reactions described above, 5,6-dibromo-1,2-dihydroacenaphthylene is a key intermediate in various multi-step synthetic sequences aimed at producing complex, high-value molecules. Its rigid, planar core and the presence of two versatile reactive sites make it an ideal scaffold for building larger structures.

Two prominent examples include:

Synthesis of 3D Chiral Polymers: As detailed in section 6.3.2, the dibromo compound is not merely a starting material but a crucial intermediate monomer. Its incorporation into the polymer chain is a repeating step in a multi-step polycondensation reaction that ultimately yields a macromolecule with a complex, predefined three-dimensional structure.

Synthesis of Extended Polycyclic Aromatic Hydrocarbons (PAHs): Research has demonstrated its use in synthesizing larger, fused aromatic systems. For instance, the dilithiation of 5,6-dibromoacenaphthene (via halogen-metal exchange), followed by reaction with acenaphthenequinone, produces a diol intermediate. This intermediate can then undergo acid-catalyzed intramolecular cyclization and dehydration to form complex PAHs like acenaphth[1,2-a]acenaphthylenes. mdpi.com In this sequence, the dibromoacenaphthene serves as the foundational unit upon which the larger, more complex ring system is constructed.

These examples highlight how 5,6-dibromo-1,2-dihydroacenaphthylene functions as a pivotal intermediate, enabling chemists to assemble intricate molecular architectures through carefully planned, multi-step synthetic pathways.

Q & A

Basic: What are the optimized synthetic routes for 1,2-Dibromo-1,2-dihydroacenaphthylene, and how can reaction conditions influence yield?

The synthesis typically involves bromination of acenaphthylene using bromine (Br₂) under controlled conditions. A two-step approach is common:

Bromination : Acenaphthylene is treated with Br₂ in a non-polar solvent (e.g., CCl₄) at 0–5°C to prevent over-bromination.

Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Key factors affecting yield include:

- Temperature : Higher temperatures (>10°C) risk di-brominated byproducts.

- Stoichiometry : A 2:1 molar ratio of Br₂ to acenaphthylene minimizes side reactions.

- Catalysts : Lewis acids like FeBr₃ (5 mol%) enhance regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological characterization requires:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 4.2–4.5 ppm (bridging CH₂Br protons) confirm structure.

- ¹³C NMR : Signals for sp³ carbons (bridging C-Br) appear at ~50 ppm.

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 294 [M]⁺ (Br isotopes: 79/81) validates molecular weight.

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming dihydroacenaphthylene geometry .

Advanced: How can stereochemical control be achieved during functionalization of this compound?

Stereoselective reactions depend on:

- Catalyst Design : Chiral catalysts (e.g., BINAP-Pd complexes) enable asymmetric cross-coupling.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for cis vs. trans addition.

- Temperature Gradients : Lower temperatures (−20°C) favor kinetic control, preserving stereochemical integrity in nucleophilic substitutions .

Advanced: What mechanistic insights explain substitution reactions at the brominated positions?

The bromine atoms undergo Sₙ2 mechanisms with strong nucleophiles (e.g., OH⁻, NH₃):

- Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show slower kinetics due to hindered access to the sp³-hybridized carbon.

- Leaving Group Ability : Bromine’s moderate leaving-group aptitude (compared to Cl or I) balances reactivity and stability.

Computational studies (DFT) suggest a trigonal bipyramidal transition state with partial charge delocalization across the aromatic system .

Advanced: How can computational modeling predict reactivity in derivatives of this compound?

- Density Functional Theory (DFT) : Models HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, electron-rich aromatic rings favor electrophilic substitutions.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, e.g., solvation shells in DMSO delaying intermediate formation.

- Docking Studies : Assess interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Data Contradiction: How to resolve discrepancies in reported purity or spectroscopic data?

- Cross-Validation : Compare NMR with independent techniques (e.g., HPLC-MS) to detect impurities.

- Standard Reference Materials : Use certified standards (e.g., NIST-traceable acenaphthene derivatives) to calibrate instruments.

- Reproducibility Tests : Repeat syntheses under identical conditions to isolate operator- or equipment-dependent errors .

Applications: What advanced research applications leverage this compound’s unique properties?

- Chiral Synthesis : As a building block for asymmetric catalysts in C–C bond-forming reactions.

- Materials Science : Incorporation into π-conjugated polymers for organic semiconductors (bandgap ~2.5 eV).

- Pharmaceutical Intermediates : Functionalization to create brominated analogs with anti-cancer activity (e.g., tubulin inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.